molecular formula C9H8N2O2 B3145148 1-(5-hydroxy-1H-indazol-1-yl)-Ethanone CAS No. 568596-31-6

1-(5-hydroxy-1H-indazol-1-yl)-Ethanone

Cat. No. B3145148
Key on ui cas rn: 568596-31-6
M. Wt: 176.17 g/mol
InChI Key: KNWHCZXVMBGJRE-UHFFFAOYSA-N
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Patent
US07491710B2

Procedure details

A suspension of 1 g of 1-(5-benzyloxyindazol-1-yl)ethanone, 1.42 g of ammonium formate and 0.59 g of palladium-on-charcoal at 10% in ethanol is refluxed for 16 hours. After returning to 20° C., the reaction mixture is filtered through a bed of celite and the filtrate is evaporated under reduced pressure. The crude compound thus obtained is triturated in 10 ml of diisopropyl ether and then filtered and dried under reduced pressure to obtain 400 mg of 1-(5-hydroxy-indazol-1-yl)-ethanone, which is characterized.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([C:18](=[O:20])[CH3:19])[N:13]=[CH:12]2)C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([C:18](=[O:20])[CH3:19])[N:13]=[CH:12]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=NN(C2=CC1)C(C)=O
Name
Quantity
1.42 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0.59 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After returning to 20° C.
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through a bed of celite
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude compound thus obtained
CUSTOM
Type
CUSTOM
Details
is triturated in 10 ml of diisopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=NN(C2=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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